![molecular formula C20H24N2O2 B5559230 2-甲基-4-(4-{[3-(3-吡啶基)-1-氮杂环丁基]羰基}苯基)-2-丁醇](/img/structure/B5559230.png)
2-甲基-4-(4-{[3-(3-吡啶基)-1-氮杂环丁基]羰基}苯基)-2-丁醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of compounds related to 2-Methyl-4-(4-{[3-(3-pyridinyl)-1-azetidinyl]carbonyl}phenyl)-2-butanol involves multiple steps, including reactions like Sonogashira coupling, which is a common method for forming carbon-carbon bonds between an alkyne and an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst. For instance, Liu Qiao-r (2014) synthesized a similar compound through Sonogashira coupling, which might provide insights into the synthesis of 2-Methyl-4-(4-{[3-(3-pyridinyl)-1-azetidinyl]carbonyl}phenyl)-2-butanol (Liu Qiao-r, 2014).
Molecular Structure Analysis
The molecular structure of compounds akin to 2-Methyl-4-(4-{[3-(3-pyridinyl)-1-azetidinyl]carbonyl}phenyl)-2-butanol is often analyzed using techniques like X-ray crystallography, which provides detailed information about the arrangement of atoms within the molecule. For example, the study by S. Moser, V. Bertolasi, and K. Vaughan (2005) on a related compound utilized X-ray diffraction to determine the crystal structure, revealing disorder in the methoxycarbonyl group and providing insights into the molecular structure (Moser, Bertolasi, & Vaughan, 2005).
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds can be influenced by their functional groups and molecular structure. The study of their reactions can reveal pathways to functionalize the compound or alter its properties. For instance, the work by Tomoshige Kobayashi et al. (1990) discussed the synthesis of phenyl-substituted pyridines, which might share mechanistic similarities with reactions involving 2-Methyl-4-(4-{[3-(3-pyridinyl)-1-azetidinyl]carbonyl}phenyl)-2-butanol (Kobayashi, Kawate, Kakiuchi, & Kato, 1990).
科学研究应用
合成技术和分子反应性
串联闭环复分解和自由基环化:Clive 和 Cheng(2001)的一项研究探讨了 α,ω-(苯硒基)羰基化合物在阴离子反应中通过顺序闭环复分解和自由基环化生成双环产物,展示了与合成 2-甲基-4-(4-{[3-(3-吡啶基)-1-氮杂环丁基]羰基}苯基)-2-丁醇 类似的复杂结构有关的方法 (Clive & Cheng, 2001)。
立体选择性迈克尔加成:Singh 等人(2013)证明了基于吡咯烷的催化剂对不对称迈克尔加成的效率,这是一种可能用于合成包括氮杂环丁基衍生物在内的复杂分子的关键反应 (Singh et al., 2013)。
作为 CNS 活性剂的氮杂环丁酮:Thomas 等人(2016)合成了并评价了席夫碱和 2-氮杂环丁酮,突出了氮杂环丁酮骨架作为 CNS 活性剂的潜力。这表明氮杂环丁酮的衍生物,如所讨论的化合物,可能在 CNS 药物开发中具有应用 (Thomas et al., 2016)。
属性
IUPAC Name |
[4-(3-hydroxy-3-methylbutyl)phenyl]-(3-pyridin-3-ylazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-20(2,24)10-9-15-5-7-16(8-6-15)19(23)22-13-18(14-22)17-4-3-11-21-12-17/h3-8,11-12,18,24H,9-10,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKVJEQUTCPOFQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC=C(C=C1)C(=O)N2CC(C2)C3=CN=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(4-{[3-(3-pyridinyl)-1-azetidinyl]carbonyl}phenyl)-2-butanol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-ethyl-5-oxo-N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}-3-pyrrolidinecarboxamide](/img/structure/B5559156.png)
![6-(2-chlorophenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5559161.png)
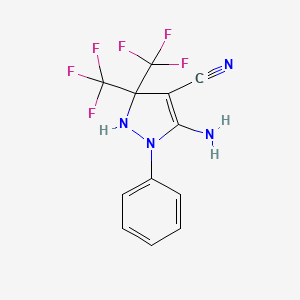
![(3S*,4R*)-1-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5559172.png)
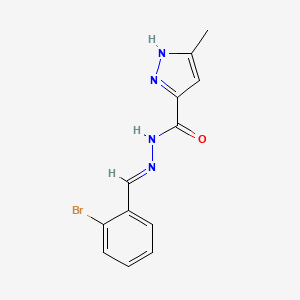
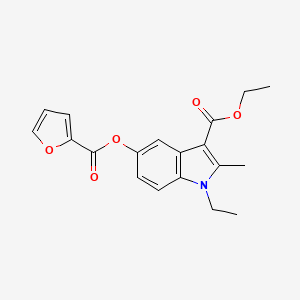
![8-(2,3-dihydro-1H-inden-5-ylcarbonyl)-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5559186.png)

![4-(4-morpholinyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5559191.png)
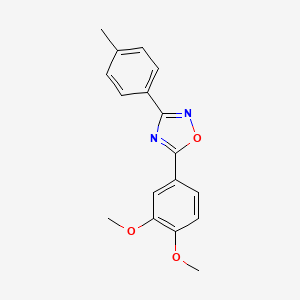

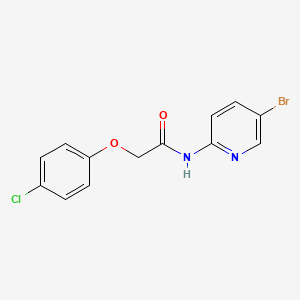

![8-[cyclohexyl(methyl)amino]-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5559243.png)